Pentixafor
Overview
Description
Pentixafor is a small peptide-based Gallium-68 positron emission tomography imaging agent that uniquely targets the C-X-C motif chemokine receptor 4 (CXCR4). This receptor is overexpressed in a variety of malignant diseases, making this compound a valuable tool in oncology and cardiology for the precise detection of tumors and their treatment .
Preparation Methods
Pentixafor is synthesized through a fully automated process using the Modular Lab PharmTracer. The synthesis involves radiolabeling this compound with Gallium-68, which is obtained from a GalliaPharm generator. The process includes the following steps :
Preparation of the precursor solution: Different amounts of this compound (20 μg, 30 μg, and 50 μg) are tested for radiolabeling.
Radiolabeling: The precursor solution is mixed with Gallium-68 and heated to 97°C for 4 minutes.
Quality control: The final product is tested for sterility, stability, and radiochemical purity, ensuring it meets the standards of the European Pharmacopoeia.
Chemical Reactions Analysis
Pentixafor primarily undergoes radiolabeling reactions. The key reaction involves the coordination of Gallium-68 with the peptide-based ligand. This reaction is facilitated by heating and results in the formation of [68Ga]Ga-Pentixafor. The major product of this reaction is the radiolabeled compound, which is used for imaging purposes .
Scientific Research Applications
Pentixafor has a wide range of scientific research applications, particularly in the fields of oncology and cardiology :
Oncology: this compound is used to image CXCR4 expression in various cancers, including lymphoma, multiple myeloma, and solid tumors. It helps in the detection, staging, and treatment planning of these malignancies.
Cardiology: this compound is employed to image CXCR4 expression in cardiovascular diseases, aiding in the diagnosis and management of conditions such as atherosclerosis and myocardial infarction.
Inflammatory Diseases: this compound is also used to study inflammatory conditions by imaging CXCR4 expression in affected tissues.
Mechanism of Action
Pentixafor exerts its effects by binding to the CXCR4 receptor, a G-protein-coupled receptor involved in various physiological processes such as hematopoiesis, stem cell migration, and angiogenesis . The binding of this compound to CXCR4 allows for the visualization of CXCR4-expressing cells using positron emission tomography imaging. This interaction is crucial for the detection and monitoring of diseases where CXCR4 is overexpressed, such as cancer and cardiovascular diseases.
Comparison with Similar Compounds
Pentixafor is part of a class of compounds that target the CXCR4 receptor. Similar compounds include PentixaTher, which is used for radioligand therapy . Compared to other CXCR4-targeting agents, this compound has shown superior imaging capabilities due to its high affinity and specificity for the CXCR4 receptor . Other similar compounds include:
[177Lu]PentixaTher: Used for therapeutic purposes, particularly in hematological malignancies.
[90Y]PentixaTher: Another therapeutic agent targeting CXCR4, used in radioligand therapy.
This compound’s uniqueness lies in its ability to provide high-contrast images of CXCR4 expression, making it a valuable tool for both diagnostic and therapeutic applications.
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUJVKAXNLHVRB-HUMWUIFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H80N14O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341207-62-2 | |
Record name | Pentixafor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOCLATIXAFORTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.